5-(Cyclopentylsulfanyl)-4H-1,2,4-triazol-3-amine

Lipophilic Efficiency Physicochemical Property Analysis Tankyrase

Tankyrase inhibitor programs often lack diverse 5-sulfanyl triazole derivatives with characterized lipophilicity profiles. This 3-amino-1,2,4-triazole scaffold, a validated nicotinamide isostere, features a cyclopentylsulfanyl substituent (XLogP3 = 1.8) that introduces distinct steric bulk compared to linear or smaller cycloalkyl analogs. Procure for SAR studies to assess the impact of 5-position modifications on target engagement and selectivity. - Enables experimental determination of logD, solubility, and metabolic stability to build quantitative PK models. - Primary amine handle permits derivatization for affinity probe synthesis and PARP isoform panel screening. - Critical negative control for characterizing binding profiles of derived conjugates.

Molecular Formula C7H12N4S
Molecular Weight 184.26 g/mol
Cat. No. B11057727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Cyclopentylsulfanyl)-4H-1,2,4-triazol-3-amine
Molecular FormulaC7H12N4S
Molecular Weight184.26 g/mol
Structural Identifiers
SMILESC1CCC(C1)SC2=NNC(=N2)N
InChIInChI=1S/C7H12N4S/c8-6-9-7(11-10-6)12-5-3-1-2-4-5/h5H,1-4H2,(H3,8,9,10,11)
InChIKeyJWDZZGLRMQKBPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Analytical Profile of 5-(Cyclopentylsulfanyl)-4H-1,2,4-triazol-3-amine


5-(Cyclopentylsulfanyl)-4H-1,2,4-triazol-3-amine (CAS 861924-89-2) is a small-molecule heterocycle belonging to the class of 3-amino-5-sulfanyl-1,2,4-triazoles [1]. This scaffold is recognized as a nicotinamide isostere in medicinal chemistry, notably explored for inhibiting tankyrases, which are members of the PARP enzyme family [2]. Computed physicochemical properties, including a molecular weight of 184.26 g/mol and an XLogP3 of 1.8, are available [1]. However, a review of the primary literature indicates a notable absence of published biological activity data, selectivity profiles, or structure-activity relationship (SAR) details for this specific derivative within its chemotype [1].

Chemotype Nicotinamide isostere for tankyrase/PARP research
Biological Data No reported activity data available; supports exploratory SAR
Lipophilicity Computed XLogP3 of 1.8 supports profiling lipophilic tolerance

Risks of Substituting with Generic Analogs


In-class compounds cannot be simply interchanged because minor structural modifications within the 5-sulfanyl series critically alter lipophilicity, steric bulk, and electronic properties, which are known to directly modulate target binding and pharmacokinetic behavior [1]. The cyclopentyl substituent introduces a distinct three-dimensional shape and computed lipophilicity (XLogP3 = 1.8) compared to linear or smaller cycloalkyl analogs [2]. Lacking experimental, comparator-based evidence for this exact structure, selecting it as an entry point to explore this specific region of chemical space involves inherent risk but is a necessary first step to generate the missing differential data.

Property
Cyclopentyl Target
Simple Alkyl Substitute
Mismatch Risk
Lipophilicity
XLogP3 1.8
XLogP3 ~0.3
Lipophilic profile shift alters permeability
Steric Bulk
Cyclic; Heavy Atoms 12
Acyclic; Heavy Atoms 9
Conformational restriction impacts binding
Validation
No biological data
Validated PARP inhibitors exist
Premature replacement of known probes

Quantitative Differentiator Analysis


Enhanced Lipophilicity Over Methyl Analog

The 5-(cyclopentylsulfanyl) derivative demonstrates a higher computed lipophilicity compared to the minimal 5-(methylsulfanyl)-4H-1,2,4-triazol-3-amine. The target compound has an XLogP3 of 1.8 [1], while the methylsulfanyl analog (PubChem CID 12983319) has a computed XLogP3 of 0.3 [2]. This represents a 1.5-log unit increase, which is a significant shift in a key drug-like property. This analysis is based on cross-study comparable data from computed properties in PubChem.

Computed Lipophilicity
Class-level inference
Target XLogP3 1.8 vs Comparator 0.3
+1.5 log units
Supports lipophilic tolerance profiling
No experimental logD data available
Lipophilic Efficiency Physicochemical Property Analysis Tankyrase

Steric Bulk vs. Acyclic Analogs

The cyclopentyl ring introduces greater steric bulk (calculated heavy atom count of 12) [1] and conformational restriction compared to acyclic thioethers like the 5-ethylthio analog (heavy atom count of 9) [2]. This topological difference, measured by the number of heavy atoms, is a quantifiable indicator of increased molecular volume and potential for distinct van der Waals interactions within a target's active site.

Steric Complexity
Class-level inference
Target Heavy Atoms 12 vs Comparator 9
+33% increase in atom count
Supports steric tolerance mapping
Cactvs algorithm data
Steric Effects Conformational Analysis Cyclopentane

Absence of Biological Activity Data

A search of published literature, including BindingDB and primary research articles on tankyrase inhibition, yields no quantitative biological activity data (e.g., IC50, Ki) for 5-(Cyclopentylsulfanyl)-4H-1,2,4-triazol-3-amine against any target [1]. In contrast, structurally related compounds within the same triazol-3-ylamine chemotype have demonstrated potent tankyrase inhibitory activity, with IC50 values in the low nanomolar range (e.g., 0.0973 nM for a comparator series) [2]. This data gap must be acknowledged for any procurement decision.

Tankyrase 1 Activity
Data to verify
Target IC50 No data vs Comparator 0.0973 nM
Unquantifiable data gap
Supports exploratory research context
Confirms need for first-in-class data
Tankyrase 1 PARP Biological Activity

Strategic Procurement Scenarios


Tankyrase Lead Optimization

This compound is most appropriately procured as a chemical probe for SAR expansion in tankyrase inhibitor programs. The established triazol-3-ylamine core is a validated nicotinamide isostere [1]. The cyclopentylsulfanyl group, with its distinct lipophilic and steric profile compared to known compounds, makes it suitable for testing how increased bulk and lipophilicity in the 5-position affect target engagement and selectivity [2].

Lipophilicity-Driven Potency & ADME Profiling

The +1.5 log unit XLogP increase over a simple methyl analog [1] can be used as a test case to validate the impact of lipophilic efficiency on PARP-family inhibitor profiles. Procurement supports experimental determination of logD, solubility, and metabolic stability to build a quantitative model correlating this structural modification with drug-like properties.

Chemical Biology Tool for PARP Profiling

In the absence of reported activity, selection is justified for synthesizing an affinity probe or a chemical biology tool. The primary amine handle on the triazole ring offers a vector for derivatization [1]. Characterizing the binding profile of the resulting conjugates against a PARP isoform panel would generate novel selectivity data, with the parent cyclopentylsulfanyl structure serving as the critical negative or comparison control.

Application
Selection Property
Validation Focus
Tankyrase Lead Optimization
Nicotinamide Isostere Chemotype
Target Engagement in PARP Assays
Lipophilicity-Driven Profiling
LogP Shift vs. Methyl Analog
Solubility & Metabolic Stability
Chemical Biology Probe
Primary Amine Derivatization Handle
PARP Isoform Selectivity Screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


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